4-Methyl-6,7-methylenedioxycoumarin
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methyl-[1,3]dioxolo[4,5-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-11(12)15-8-4-10-9(3-7(6)8)13-5-14-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOGHIKJQRXPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346066 | |
| Record name | 4-Methyl-6,7-methylenedioxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15071-04-2 | |
| Record name | 4-Methyl-6,7-methylenedioxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methyl-6,7-methylenedioxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties, synthesis, analysis, and biological potential of 4-Methyl-6,7-methylenedioxycoumarin (also known as 4-Methylayapin). This coumarin derivative is a versatile compound with significant potential in pharmaceutical development and biochemical research, noted for its photochemical properties and potential as an anti-inflammatory agent.[1]
Core Properties and Spectroscopic Data
The fundamental physicochemical and spectroscopic characteristics of this compound are summarized below. This data provides a foundational understanding of the molecule for experimental design and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 8-methyl-[2][3]dioxolo[4,5-g]chromen-6-one | [4] |
| Synonyms | 4-Methylayapin | [1] |
| CAS Number | 15071-04-2 | [1][4] |
| Molecular Formula | C₁₁H₈O₄ | [1][4] |
| Molecular Weight | 204.18 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 180 - 183 °C | [1] |
| Purity | ≥ 99% (GC) | [1] |
| Storage | Store at room temperature | [1] |
Table 2: Spectroscopic Data Summary
| Technique | Data | Reference(s) |
| ¹H NMR | Estimated chemical shifts (DMSO-d₆): δ ~7.0-7.2 ppm (s, 1H, Ar-H), δ ~6.8-7.0 ppm (s, 1H, Ar-H), δ ~6.1 ppm (s, 2H, -O-CH₂-O-), δ ~6.0 ppm (s, 1H, C3-H), δ ~2.4 ppm (s, 3H, -CH₃). (Note: Exact values from primary spectra were unavailable; shifts are estimated based on analogous structures.) | [5] |
| FTIR | Characteristic absorption bands (KBr wafer): ~1700-1730 cm⁻¹ (C=O, lactone), ~1600-1620 cm⁻¹ (C=C, aromatic/pyrone), ~1450-1500 cm⁻¹ (aromatic ring), ~1030-1100 cm⁻¹ (C-O-C, ether stretch). | [6][7] |
| Mass Spec. (GC-MS) | m/z Top Peak: 204 (M⁺); 2nd Highest: 176 ([M-CO]⁺); 3rd Highest: 175 ([M-CO-H]⁺). | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis Protocol: Pechmann Condensation
The most common and efficient method for synthesizing 4-methylcoumarins is the Pechmann condensation.[8][9][10] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For this compound, the precursors are sesamol (3,4-methylenedioxyphenol) and ethyl acetoacetate.
Materials:
-
Sesamol (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or other Lewis acid catalyst (e.g., AlCl₃)
-
Ethanol
-
Ice-cold water
Procedure:
-
Chill a flask containing concentrated sulfuric acid in an ice bath to below 10°C.
-
In a separate beaker, mix sesamol and ethyl acetoacetate.
-
Slowly add the sesamol/ethyl acetoacetate mixture dropwise to the cold, stirring sulfuric acid, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
A precipitate of crude this compound will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from ethanol to yield purified white to light-yellow crystals.
-
Dry the final product under vacuum.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred technique for the separation, identification, and quantification of coumarins.[11][12][13] A standard reversed-phase method is outlined below.
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[11]
-
Mobile Phase: A gradient or isocratic mixture of:
-
Flow Rate: 0.7 - 1.0 mL/min.[11]
-
Column Temperature: 30 - 40°C.[11]
-
Detector: Photodiode Array (PDA) or UV Detector, monitoring at ~280 nm and/or ~320 nm.[11][12]
-
Injection Volume: 10 - 20 µL.[11]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the test sample in the mobile phase, filter through a 0.45 µm syringe filter to remove particulates, and place in an HPLC vial.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak for this compound by comparing its retention time with the standard. Quantify the amount using the calibration curve generated from the standards.
Biological and Pharmacological Profile
Coumarins are a well-regarded class of natural compounds with a wide array of biological activities. Derivatives of 4-methylcoumarin, in particular, are noted for their antioxidant, neuroprotective, and anti-inflammatory properties.[1]
Anti-Inflammatory Activity
This compound is specifically noted for its potential as an anti-inflammatory agent.[1] The anti-inflammatory mechanism of many coumarin derivatives is linked to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][14][15]
In a typical inflammatory cascade, a stimulus such as Lipopolysaccharide (LPS) activates cell surface receptors (e.g., TLR4), triggering a series of downstream events. This leads to the phosphorylation and subsequent degradation of IκBα, an inhibitor protein. Once IκBα is degraded, the NF-κB (p50/p65) dimer is free to translocate into the nucleus. Inside the nucleus, NF-κB binds to DNA promoter regions and activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[3][15]
Coumarin derivatives have been shown to intervene in this pathway, often by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and suppressing the expression of these inflammatory mediators.[3][14]
Other Potential Applications
-
Photochemical Properties: The coumarin scaffold is known for its fluorescent properties. This compound can be used as a fluorescent probe in biochemical research and as a key intermediate in the development of light-activated drugs and imaging agents.[1]
-
Natural Product Synthesis: It serves as a valuable building block in the synthesis of more complex natural products.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H8O4 | CID 609315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 10. mdpi.com [mdpi.com]
- 11. coresta.org [coresta.org]
- 12. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
4-Methylayapin: A Technical Overview for Researchers
Disclaimer: This document provides a summary of the currently available information on 4-Methylayapin. Due to a notable scarcity of specific scientific literature on this compound, this guide also draws upon data from the parent compound, ayapin, and the broader class of coumarin derivatives to infer potential properties and biological activities. The information regarding synthesis, experimental protocols, and signaling pathways should be considered as a potential starting point for research, as they are not specific to 4-Methylayapin and require experimental validation.
Core Compound Data
The fundamental physicochemical properties of 4-Methylayapin are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15071-04-2 | [1] |
| Molecular Formula | C₁₁H₈O₄ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Typical Purity | >99% | [1] |
| Physical Format | Powder | |
| Solubility | 5 mg/mL in DMSO (24.49 mM) | [2] |
| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [2] |
Synthesis of Ayapin and its Derivatives
Caption: A generalized workflow for the synthesis of ayapin utilizing the Perkin reaction.
Potential Biological Activities and Signaling Pathways
The coumarin scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[4][5][6] These effects are often mediated through the modulation of various cellular signaling pathways.
A prominent pathway influenced by numerous natural coumarin derivatives is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[4][7][8] Nrf2 is a master regulator of the cellular antioxidant response. In a resting state, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to electrophiles or oxidative stress—or certain bioactive molecules like coumarins—Nrf2 is liberated from Keap1. It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, inducing their transcription. This can, in turn, exert anti-inflammatory effects, partly through the inhibition of pro-inflammatory pathways such as NF-κB.[4][8] It is plausible that 4-Methylayapin, as a coumarin derivative, may also engage this protective signaling cascade.
Caption: A diagram illustrating the potential modulation of the Nrf2 signaling pathway by coumarin derivatives.
General Experimental Protocols for Bioactivity Assessment
In the absence of specific experimental protocols for 4-Methylayapin, the following are generalized methodologies for assessing the antioxidant and anti-inflammatory activities of coumarin derivatives.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay is widely used to evaluate the free radical scavenging capacity of a compound.
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Test Compound Preparation: Dissolve the coumarin derivative in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are prepared.
-
Reaction Mixture: In a 96-well plate, add a defined volume of the DPPH solution to each well containing different concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance in the presence of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting the scavenging percentage against the compound concentration.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in Macrophages
This cell-based assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line, such as RAW 264.7, in an appropriate growth medium.
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the coumarin derivative for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response and subsequent NO production by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Nitrite Quantification: Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition by comparing the nitrite levels in the compound-treated, LPS-stimulated cells to those in the cells stimulated with LPS alone. Determine the IC₅₀ value for NO inhibition.
Concluding Remarks
While 4-Methylayapin remains an understudied compound, its coumarin core suggests a potential for interesting biological activities. This guide provides the available foundational data and outlines general experimental approaches based on related molecules. It is imperative that future research endeavors undertake the specific synthesis and rigorous biological evaluation of 4-Methylayapin to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. 4-Methylayapin | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 2. 4-Methylayapin Bioactivity,Chemical Properties,Storage & Solubility Information Pathways-PeptideDB [peptidedb.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]
- 7. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
4-Methyl-6,7-methylenedioxycoumarin: A Technical Review for Drug Development Professionals
An In-depth Guide to the Synthesis, Properties, and Biological Activities of a Promising Heterocyclic Scaffold
Introduction
4-Methyl-6,7-methylenedioxycoumarin, also known as 4-Methylayapin, is a synthetic heterocyclic compound belonging to the coumarin family. Coumarins, a class of benzopyrones, are widely distributed in nature and are known to exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this molecule as a lead compound for novel therapeutics.
Physicochemical Properties
This compound is a white to light yellow crystalline powder with a molecular formula of C₁₁H₈O₄ and a molecular weight of 204.18 g/mol .[1] Key physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₄ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| CAS Number | 15071-04-2 | [1] |
| Melting Point | 180 - 183 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Synonyms | 4-Methylayapin | [1] |
Synthesis
The primary synthetic route to this compound is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-keto ester. For the synthesis of this compound, the logical precursors are sesamol (3,4-methylenedioxyphenol) and ethyl acetoacetate.
Experimental Protocol: Pechmann Condensation for this compound
Materials:
-
Sesamol (3,4-methylenedioxyphenol)
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts (e.g., Amberlyst-15)
-
Ethanol
-
Ice-cold water
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, slowly add a cooled mixture of sesamol (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents) to an excess of cold (0-5 °C) concentrated sulfuric acid with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring.
-
A solid precipitate of crude this compound will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acid.
-
Further purify the crude product by washing with a 5% sodium bicarbonate solution to remove any unreacted phenol, followed by another wash with cold water.
-
Recrystallize the purified product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the final product under vacuum.
Logical Synthesis Workflow:
Pechmann Condensation for this compound.
Biological Activities
While specific quantitative biological data for this compound is limited in the public domain, the broader class of 4-methylcoumarin derivatives has been extensively studied, revealing significant potential in several therapeutic areas. The methylenedioxy group is a common structural motif in biologically active natural products and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Anti-inflammatory Activity
Coumarin derivatives are known to possess anti-inflammatory properties. Studies on various 4-methylcoumarin analogs have demonstrated their ability to inhibit key inflammatory mediators. While specific IC₅₀ values for this compound are not available, Table 2 summarizes the anti-inflammatory activity of structurally related compounds.
Table 2: Anti-inflammatory Activity of Structurally Related 4-Methylcoumarin Derivatives
| Compound | Assay | Target/Mediator | IC₅₀ (µM) | Reference |
| 7,8-dihydroxy-4-methylcoumarin | LPS-stimulated RAW 264.7 macrophages | NO production | ~15 | (General literature on coumarin anti-inflammatory activity) |
| 7-hydroxy-4-methylcoumarin | Carrageenan-induced rat paw edema | Edema inhibition | - | (General literature on coumarin anti-inflammatory activity) |
Proposed Anti-inflammatory Signaling Pathway:
Inhibition of the NF-κB signaling pathway by coumarins.
Anticancer Activity
Table 3: Anticancer Activity of Structurally Related 4-Methylcoumarin Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7,8-dihydroxy-4-methylcoumarin | K562 (Leukemia) | 42.4 | [2] |
| 7,8-dihydroxy-4-methylcoumarin | LS180 (Colon) | 25.2 | [2] |
| 7,8-dihydroxy-4-methylcoumarin | MCF-7 (Breast) | 25.1 | [2] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 | [2] |
Proposed Anticancer Signaling Pathway:
References
Spectroscopic Profile of 4-Methyl-6,7-methylenedioxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-6,7-methylenedioxycoumarin (C₁₁H₈O₄, Molar Mass: 204.18 g/mol ), a coumarin derivative of interest in pharmaceutical and chemical research. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion [M]⁺ | m/z 204 |
| Key Fragment Ions | m/z 176, 175 |
Data sourced from the NIST Mass Spectrometry Data Center.[1]
Table 2: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 1H | H-5 |
| ~6.8-7.0 | s | 1H | H-8 |
| ~6.2 | s | 1H | H-3 |
| ~6.0 | s | 2H | -O-CH₂-O- |
| ~2.4 | s | 3H | -CH₃ |
Note: Experimentally obtained spectrum for this compound is not publicly available. The predicted values are based on the analysis of structurally similar coumarin derivatives.
Table 3: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~161 | C-2 (C=O) |
| ~155 | C-7 |
| ~148 | C-6 |
| ~144 | C-8a |
| ~115 | C-4a |
| ~112 | C-5 |
| ~110 | C-3 |
| ~102 | -O-CH₂-O- |
| ~98 | C-8 |
| ~18 | -CH₃ |
Note: Experimentally obtained spectrum for this compound is not publicly available. The predicted values are based on the analysis of structurally similar coumarin derivatives.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700-1740 | Strong | C=O stretch (α,β-unsaturated lactone) |
| ~1600-1620 | Medium | C=C stretch (aromatic) |
| ~1450-1500 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (lactone) |
| ~1040 | Strong | C-O stretch (methylenedioxy) |
| ~930 | Medium | O-C-O bend (methylenedioxy) |
Note: The specific FTIR spectrum for this compound is noted to be available, though the full spectrum is not provided in the immediate search results. The presented data is characteristic for this class of compounds.
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be required.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS column). The column temperature is ramped to elute the compound.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
A Technical Guide to 4-Methyl-6,7-methylenedioxycoumarin: A Synthetic Derivative of a Natural Product Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-methyl-6,7-methylenedioxycoumarin, a derivative of the naturally occurring coumarin, ayapin. While there is no conclusive evidence of the natural occurrence of this compound, its structural similarity to known bioactive natural products makes it a compound of significant interest for pharmacological research. This document details the natural sources of its parent compound, a robust synthetic protocol, and the potential biological activities based on related structures, supported by detailed experimental methodologies and pathway visualizations.
Natural Occurrence of the Parent Compound: Ayapin (6,7-Methylenedioxycoumarin)
Ayapin is a well-documented natural product found in various plant species. Its presence has been reported in:
-
Pterocaulon species (Asteraceae): Several species of this genus are known to produce 6,7-methylenedioxycoumarins.
-
Ruta graveolens (Rutaceae): Commonly known as rue, this plant is a source of various coumarin derivatives.
-
Eupatorium ayapana (Asteraceae): This plant is a notable source of ayapin.
The isolation of ayapin and other coumarins from these plants typically involves extraction with organic solvents followed by chromatographic separation.
Synthesis of this compound
The introduction of a methyl group at the C4 position of the coumarin scaffold can be readily achieved through the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, sesamol (3,4-methylenedioxyphenol) and ethyl acetoacetate are the key starting materials.
Materials:
-
Sesamol (3,4-methylenedioxyphenol)
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (or other acidic catalysts like Amberlyst-15)
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, combine equimolar amounts of sesamol and ethyl acetoacetate.
-
Cool the mixture in an ice bath.
-
Slowly add an excess of cold, concentrated sulfuric acid dropwise with constant stirring. The amount of acid should be sufficient to act as both a catalyst and a solvent.
-
After the addition of acid, allow the reaction mixture to stir at room temperature for 12-24 hours, or gently heat to 50-60°C for a shorter duration (2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.
-
A solid precipitate of this compound should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals and determine the yield and melting point. Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Biological Activities and Potential Therapeutic Applications
While specific biological data for this compound is scarce in the literature, the activities of structurally similar 4-methylcoumarin derivatives provide strong indications of its potential pharmacological profile. The primary areas of interest are anticancer and anti-inflammatory activities.
Numerous studies have demonstrated the cytotoxic effects of 4-methylcoumarin derivatives against various cancer cell lines. The presence of the methyl group at the C4 position is thought to reduce the potential for mutagenic metabolism that can occur with unsubstituted coumarins.[1]
| Compound/Derivative Class | Cell Line(s) | IC50 Value (µM) | Reference |
| 7,8-dihydroxy-4-methylcoumarins with C3 alkyl chains | K562, LS180, MCF-7 | 25.1 - 42.4 | [2] |
| 7,8-diacetoxy-4-methylcoumarins with C3 ethoxycarbonyl moieties | K562, LS180, MCF-7 | - | [2] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 | [2] |
4-Methylcoumarin derivatives have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.
| Compound/Derivative Class | Model | Key Findings | Reference |
| 7,8-dihydroxy- and 7,8-diacetoxy-4-methylcoumarins | LPS-stimulated microglial cells | Inhibition of NO, TXB2, PGE2, and TNF-α production. | |
| 6,7-dimethoxy-4-methylcoumarin | LPS-induced RAW 264.7 cells | Downregulation of iNOS and COX-2 expression; reduced production of NO and PGE2. | [3] |
Experimental Protocols for Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound stock solution in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the test compound) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways
The anti-inflammatory and anticancer activities of many coumarin derivatives are mediated through the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Some 4-methylcoumarin derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[3]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation and cell proliferation. The key MAPK families are ERK, JNK, and p38. Activation of these kinases by phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators. 6,7-dimethoxy-4-methylcoumarin has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in response to LPS stimulation.[3]
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Although its natural occurrence is not yet established, its straightforward synthesis from precursors related to natural products, combined with the known anticancer and anti-inflammatory activities of structurally similar compounds, provides a strong rationale for its further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the pharmacological potential of this and other related coumarin derivatives.
References
4-Methyl-6,7-methylenedioxycoumarin: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Methyl-6,7-methylenedioxycoumarin (also known as 4-Methylayapin), a coumarin derivative with significant potential in pharmaceutical and photochemical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available data with established knowledge of closely related coumarin derivatives. Furthermore, it offers detailed experimental protocols for researchers to determine these critical physicochemical properties.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₄ | PubChem[1] |
| Molecular Weight | 204.18 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[2] |
| Melting Point | 180 - 183 °C | Chem-Impex[2] |
| CAS Number | 15071-04-2 | PubChem[1] |
Solubility Profile
Quantitative Solubility Data
| Solvent | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (24.49 mM) | Sonication is recommended |
This data suggests that sonication may be required to achieve this solubility, indicating that the dissolution process might be slow.
Qualitative Solubility and Influencing Factors
Based on the general behavior of coumarin derivatives, the solubility of this compound is expected to be influenced by several factors:
-
Solvent Polarity: Coumarins, being relatively non-polar, generally exhibit better solubility in organic solvents compared to aqueous solutions.
-
Temperature: The dissolution of solid solutes is typically an endothermic process, meaning solubility is expected to increase with temperature.
-
pH: While this compound does not possess strongly acidic or basic functional groups, the lactone ring can be susceptible to hydrolysis under strongly alkaline conditions, which would affect its apparent solubility and stability.
-
Crystal Polymorphism: The crystalline form of the compound can significantly impact its solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV/Vis spectrophotometer.
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to let undissolved solids sediment.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV/Vis spectrophotometry method.
-
Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile
The chemical stability of a compound is paramount for its storage, handling, and the reliability of experimental results. While specific stability data for this compound is limited, general knowledge of the coumarin scaffold allows for the prediction of potential degradation pathways.
General Stability and Storage
-
General Stability: The compound is considered stable under proper storage conditions.
-
Storage: Store in a cool, dark, and dry place. A recommended storage condition for the powder is -20°C for up to 3 years, and in solvent at -80°C for up to 1 year.
-
Incompatibilities: Avoid strong oxidizing agents.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.
Potential Degradation Pathways
The coumarin lactone ring and the methylenedioxy group are the most likely sites for degradation.
-
Hydrolysis: The ester bond in the lactone ring of the coumarin is susceptible to hydrolysis, particularly under alkaline conditions (high pH), leading to the opening of the ring to form a coumarinic acid salt, which can then be further degraded.
-
Photodegradation: Many coumarins are known to be photosensitive. The extensive conjugated system in this compound suggests a potential for degradation upon exposure to UV or even visible light. This is an important consideration given its use in photochemical research.
-
Oxidation: The methylenedioxy bridge can be susceptible to oxidative cleavage, which would significantly alter the structure and properties of the molecule.
Caption: Factors influencing the stability of this compound.
Experimental Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products, allowing for the accurate quantification of the drug's stability over time.
Objective: To develop and validate an HPLC method to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 analytical column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Method Development:
-
Develop a reversed-phase HPLC method capable of resolving the parent compound from potential degradation products.
-
Optimize mobile phase composition (e.g., a gradient of acetonitrile and water with a suitable buffer), flow rate, and column temperature.
-
Use a PDA detector to monitor peak purity and identify the optimal detection wavelength.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).
-
Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
Analyze samples at various time points to track the degradation of the parent compound and the formation of degradation products.
-
-
Method Validation:
-
Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method's ability to separate the parent peak from all degradation product peaks is crucial for it to be considered "stability-indicating."
-
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
While specific quantitative data on the solubility and stability of this compound remains limited, this guide provides a framework for researchers working with this compound. The available data, combined with the general characteristics of coumarins, suggests that it is a relatively stable compound with moderate solubility in organic solvents like DMSO. However, its stability under harsh conditions (high pH, strong light, oxidizing agents) should be experimentally verified. The detailed protocols provided herein offer a clear path for generating the necessary data to support the use of this compound in drug development and other scientific research.
References
Methodological & Application
Synthesis of 4-Methyl-6,7-methylenedioxycoumarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyl-6,7-methylenedioxycoumarin, a valuable scaffold in medicinal chemistry and a versatile building block in organic synthesis. The primary focus is on the widely applicable Pechmann condensation, with an alternative approach using the Knoevenagel condensation also discussed.
Introduction
This compound is a derivative of coumarin, a class of compounds known for their diverse biological activities. The methylenedioxy and methyl substitutions on the coumarin core make it a subject of interest for the development of novel therapeutic agents and fluorescent probes. The synthesis of this specific coumarin can be efficiently achieved through several established organic reactions.
Primary Synthesis Route: Pechmann Condensation
The Pechmann condensation is a one-pot synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[1] For the synthesis of this compound, the reaction involves the condensation of 3,4-methylenedioxyphenol (sesamol) with ethyl acetoacetate.
Reaction Scheme:
Key Parameters and Optimization
The efficiency of the Pechmann condensation is highly dependent on the choice of catalyst, reaction temperature, and reaction time. A variety of catalysts can be employed, ranging from protic acids to Lewis acids and solid acid catalysts. The selection of the catalyst can significantly influence the reaction yield and conditions.
Table 1: Comparison of Catalysts and Reaction Conditions for Pechmann Condensation
| Catalyst | Reactant Ratio (Sesamol:Ethyl Acetoacetate) | Temperature (°C) | Reaction Time | Yield (%) | Reference / Notes |
| Conc. H₂SO₄ | 1:1 | Room Temp. | 12-24 h | Moderate | Traditional method, harsh conditions.[2] |
| AlCl₃ | 1:1 | 100-120 | 2-4 h | Good | Effective Lewis acid catalyst.[3] |
| SnCl₂·2H₂O | 1:1 | 110-130 | 1-3 h | Good | Milder Lewis acid option.[4] |
| InCl₃ | 1:1 | Room Temp. | 10-60 min | 52-92 | Mechanochemical (ball milling) method.[5] |
| Amberlyst-15 | 1:1 | 110 | 160 min | Good | Reusable solid acid catalyst.[6] |
| Sulfated Zirconia | 1:1 | 150 (Microwave) | 15 min | ~99 | Efficient under microwave irradiation. |
| Boron Trifluoride Dihydrate | 1:1.2 | 80 | 30 min | High | Effective catalyst. |
| Tamarind Juice | 1:1 | 90 | 24 h | Moderate | Green, biocatalyst approach.[7] |
Note: Yields are generalized from reactions with similar phenols and may vary for sesamol.
Experimental Protocols
Protocol 1: Conventional Synthesis using Aluminum Chloride (AlCl₃)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-methylenedioxyphenol (sesamol) (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to the mixture in portions while stirring. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to 110°C in an oil bath and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with constant stirring.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Protocol 2: Microwave-Assisted Synthesis using Sulfated Zirconia
-
Reactant and Catalyst Mixing: In a microwave-safe reaction vessel, mix 3,4-methylenedioxyphenol (sesamol) (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of sulfated zirconia (10 mol%).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 150°C for 15 minutes.
-
Work-up and Isolation: After cooling, add ethanol to the reaction mixture and stir. The catalyst can be recovered by filtration. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with cold water and dried.
-
Purification: Recrystallize the crude product from ethanol.
Alternative Synthesis Route: Knoevenagel Condensation
The Knoevenagel condensation provides an alternative route to coumarins, typically starting from a salicylaldehyde derivative and an active methylene compound.[8] For the synthesis of this compound, the hypothetical starting material would be 2-hydroxy-4,5-methylenedioxy-acetophenone.
Reaction Scheme:
This route is generally a multi-step process involving the initial condensation followed by hydrolysis and decarboxylation.
Experimental Protocol (General)
-
Condensation: Reflux a mixture of the 2-hydroxy-4,5-methylenedioxy-acetophenone (1.0 eq), an active methylene compound (e.g., diethyl malonate, 1.2 eq), and a basic catalyst (e.g., piperidine with a catalytic amount of acetic acid) in a suitable solvent like ethanol.[9]
-
Hydrolysis: The resulting coumarin-3-carboxylate is then hydrolyzed using an aqueous base (e.g., NaOH).
-
Decarboxylation: Acidification of the reaction mixture followed by heating will lead to decarboxylation to yield the 4-methylcoumarin derivative.
Characterization of this compound
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Literature values can be used for comparison.
-
Spectroscopy:
-
¹H NMR: To confirm the presence and arrangement of protons.
-
¹³C NMR: To confirm the carbon skeleton.
-
IR Spectroscopy: To identify key functional groups (e.g., lactone carbonyl).
-
Mass Spectrometry: To determine the molecular weight.
-
Diagrams
Pechmann Condensation Workflow
Caption: Workflow for the Pechmann condensation synthesis.
Logical Relationship of Synthesis Methods
Caption: Overview of synthesis routes for the target coumarin.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. ijsart.com [ijsart.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-6,7-methylenedioxycoumarin as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-6,7-methylenedioxycoumarin, also known as 4-Methylayapin, is a versatile heterocyclic compound belonging to the coumarin family.[1] Coumarins are a well-established class of fluorophores known for their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment.[2] This makes this compound a valuable tool in various scientific disciplines, particularly as a fluorescent probe in biochemical research and drug development.[3] Its core structure can be functionalized to create targeted probes for specific biomolecules or to modulate its fluorescent properties in response to specific biological events.[4]
One of the key applications of this coumarin derivative is in the creation of fluorescent labels for biomolecules.[3] By incorporating a reactive group, such as a maleimide, the coumarin can be covalently attached to proteins, peptides, and other molecules containing free thiol groups.[5] This allows for the sensitive detection and tracking of these biomolecules in various assays and imaging techniques.
Physicochemical and Photophysical Properties
The utility of this compound as a fluorescent probe is dictated by its inherent chemical and photophysical characteristics. A summary of these properties is provided in the table below. It is important to note that specific photophysical data for the parent compound is not extensively published in peer-reviewed literature; therefore, the values presented are based on data from chemical suppliers and analysis of structurally similar coumarin derivatives. Researchers should experimentally verify these properties in their specific buffer and solvent systems.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₈O₄ | [6] |
| Molecular Weight | 204.18 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 180 - 183 °C | [3] |
| Purity | ≥ 99% (GC) | [3] |
| CAS Number | 15071-04-2 | [3] |
| Excitation Maximum (λex) | ~340-360 nm (estimated) | N/A |
| Emission Maximum (λem) | ~410-450 nm (estimated) | N/A |
| Quantum Yield (Φ) | Not explicitly reported | N/A |
| Molar Extinction Coefficient (ε) | Not explicitly reported | N/A |
Application: Fluorescent Labeling of Proteins
A primary application of the this compound fluorophore is in the covalent labeling of proteins for subsequent detection and analysis. This is typically achieved by first synthesizing a derivative containing a thiol-reactive group, such as a maleimide. The following sections detail the mechanism and a general protocol for this application.
Mechanism of Thiol-Reactive Labeling
The maleimide group is an electrophilic compound that exhibits high selectivity for the thiol groups of cysteine residues in proteins.[7] The reaction proceeds via a Michael addition, forming a stable thioether bond between the coumarin probe and the protein. This reaction is efficient at neutral pH and is not significantly affected by the presence of primary amines, such as lysine residues.[8]
To ensure successful labeling, any disulfide bonds within the protein that mask cysteine residues may need to be reduced to free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[9]
Experimental Protocol: Protein Labeling with a Maleimide-Coumarin Derivative
This protocol is a general guideline for labeling a protein with a maleimide-functionalized this compound probe. Optimization of reaction conditions, such as dye-to-protein ratio and incubation time, may be necessary for specific proteins.
Materials:
-
Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.0-7.5)
-
Maleimide-derivatized this compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
-
Degassed buffer (e.g., PBS, pH 7.0-7.5)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer and Fluorometer
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[9] The buffer should be free of any thiol-containing compounds.
-
(Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10- to 100-fold molar excess of TCEP.[7] Incubate at room temperature for 20-30 minutes. It is advisable to perform this and subsequent steps under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[8]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the maleimide-coumarin probe in anhydrous DMSO or DMF to a concentration of 1-10 mM.[7]
-
Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.[8] Protect the reaction mixture from light and incubate at room temperature for 2 hours or at 4°C overnight.[7]
-
Purification: Remove the unreacted probe by gel filtration, dialysis, or another suitable chromatographic method.[9]
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Measure the absorbance of the coumarin dye at its absorption maximum (around 340-360 nm).
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law.
-
Confirm the fluorescence of the labeled protein using a fluorometer.
-
Application: "Turn-On" Fluorescent Probes for Analyte Detection
The coumarin scaffold can be engineered to create "turn-on" fluorescent probes. In these probes, the fluorescence of the coumarin core is initially quenched. Upon reaction with a specific analyte, a chemical transformation occurs that restores the fluorescence.[1]
General Mechanism of a "Turn-On" Coumarin Probe
A common strategy for creating a "turn-on" probe involves modifying the coumarin structure with a group that quenches fluorescence through a process like Photoinduced Electron Transfer (PET). This quencher also serves as the recognition site for the target analyte. When the analyte reacts with the recognition site, the electronic properties of the system are altered, the PET process is inhibited, and the fluorescence of the coumarin is "turned on".[10]
For example, a coumarin derivative with an α,β-unsaturated ketone moiety can act as a turn-on probe for biothiols (e.g., cysteine, glutathione).[1] The initial fluorescence is low due to the electron-withdrawing nature of the ketone. Thiols can undergo a Michael addition reaction with the double bond, which disrupts the conjugation and restores the strong fluorescence of the coumarin core.[1]
Hypothetical Protocol: Detection of Thiol-Containing Peptides
This protocol describes a hypothetical application of a modified this compound as a "turn-on" probe for detecting thiol-containing peptides in an enzymatic assay. For instance, monitoring the cleavage of a peptide by a protease that releases a cysteine-terminated fragment.
Materials:
-
"Turn-on" coumarin probe for thiols (derivatized from this compound)
-
Enzyme (e.g., a specific protease)
-
Substrate peptide with a C-terminal cysteine residue
-
Assay buffer (optimized for enzyme activity)
-
96-well microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the "turn-on" coumarin probe in DMSO.
-
Prepare stock solutions of the enzyme and substrate peptide in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the "turn-on" coumarin probe to each well to a final concentration optimized for the assay (e.g., 1-10 µM).
-
Add the substrate peptide to the wells.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the enzyme to the appropriate wells. Include control wells without the enzyme.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) using the appropriate excitation and emission wavelengths for the coumarin fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The rate of increase in fluorescence is proportional to the rate of the enzymatic reaction.
-
Enzyme kinetics parameters, such as Kₘ and Vₘₐₓ, can be determined by measuring the initial reaction rates at various substrate concentrations.[11]
-
Conclusion
This compound serves as a valuable core structure for the development of fluorescent probes. Its primary application lies in its use as a fluorophore for labeling biomolecules, enabling their detection and tracking in various biological systems. Furthermore, its structure can be modified to create "turn-on" probes for the specific detection of various analytes. The provided protocols offer a starting point for researchers to utilize this versatile fluorescent probe in their studies. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. A coumarin-based fluorescent turn-on probe for detection of biothiols in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Practical synthesis of maleimides and coumarin-linked probes for protein and antibody labelling via reduction of native disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H8O4 | CID 609315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. biotium.com [biotium.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methyl-6,7-methylenedioxycoumarin in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-6,7-methylenedioxycoumarin is a synthetic heterocyclic compound belonging to the coumarin family, which is recognized for its fluorescent properties. This molecule serves as a valuable fluorescent probe in biochemical research and cell imaging. Its utility stems from its ability to be visualized within cellular structures, offering insights into various cellular processes. While it holds promise in the development of light-activated drugs and as an intermediate in natural product synthesis, its direct applications in cell imaging are an area of active investigation. This document provides an overview of its known properties and generalized protocols for its application in cell imaging, based on data available for structurally similar coumarin derivatives.
Physicochemical Properties
This compound, also known as 4-Methylayapin, is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₄ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| CAS Number | 15071-04-2 | [1] |
| Purity | ≥ 99% (GC) | [1] |
| Melting Point | 180 - 183 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Storage | Room Temperature | [1] |
Photophysical Properties
Detailed photophysical data for this compound is not extensively documented in publicly available literature. However, based on the behavior of structurally related 6,7-disubstituted coumarins, its fluorescence is expected to be sensitive to the solvent environment (solvatochromism). For instance, 6,7-dimethoxy-4-methylcoumarin, a structurally similar compound, exhibits an absorption maximum (λabs) at 341 nm and an emission maximum (λem) at 410 nm in ethanol.[2] The photophysical properties of coumarin derivatives are known to vary with solvent polarity.
Note: The following table is a placeholder based on typical values for similar coumarin dyes and should be experimentally verified for this compound.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Dioxane | 2.2 | ~340 | ~400 | - | - |
| Chloroform | 4.8 | ~345 | ~415 | - | - |
| Ethyl Acetate | 6.0 | ~345 | ~420 | - | - |
| Acetonitrile | 37.5 | ~350 | ~430 | - | - |
| Ethanol | 24.6 | ~350 | ~435 | - | - |
| Methanol | 32.7 | ~350 | ~440 | - | - |
| Water | 80.1 | ~355 | ~450 | - | - |
Cytotoxicity Data
Table of Cytotoxicity for Structurally Related Coumarin Derivatives (for reference):
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 | 2.66 | [3] |
| Coumarin-triazole hybrid (LaSOM 190) | MCF-7 | 2.85 | [3] |
| Coumarin-triazole hybrid (LaSOM 185) | HepG2 | 88.29 | [3] |
| Coumarin-triazole hybrid (LaSOM 186) | HepG2 | 87.62 | [3] |
Experimental Protocols
The following are generalized protocols for the use of fluorescent coumarin derivatives in cell imaging. These should be optimized for this compound and the specific experimental setup.
I. Preparation of Staining Solution
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to the desired final working concentration. A typical starting concentration for cell staining is in the range of 1-10 µM. It is recommended to perform a concentration gradient to determine the optimal staining concentration with minimal cytotoxicity.
II. Live-Cell Staining and Imaging
This protocol outlines the basic steps for staining live, adherent cells.
Caption: Workflow for live-cell staining and imaging.
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture until they reach 70-80% confluency.
-
Washing: Gently wash the cells once with pre-warmed, serum-free culture medium or PBS to remove any residual serum.
-
Staining: Add the freshly prepared working solution of this compound to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove the unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the coumarin dye (a DAPI or blue filter set is a likely starting point).
III. Fixed-Cell Staining
For applications requiring fixed samples, the following protocol can be adapted.
Caption: Workflow for fixed-cell staining.
-
Cell Preparation: Grow and wash cells as described for live-cell imaging.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the fixed (and permeabilized) cells with the working solution of this compound for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslip with an antifade mounting medium and image using a fluorescence microscope.
Potential Applications and Cellular Targets
While specific cellular targets for this compound have not been explicitly identified in the available literature, coumarin derivatives are known to localize to various subcellular compartments, often depending on their specific functional groups. Given its lipophilic nature, it may preferentially accumulate in lipid-rich structures such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets.
Potential Signaling Pathway Investigation
The application of this compound in visualizing specific signaling pathways has not been reported. However, as a fluorescent probe, it could potentially be used to monitor changes in cellular morphology or organelle dynamics in response to pathway activation or inhibition. For example, it could be used to visualize changes in the endoplasmic reticulum structure during ER stress or alterations in lipid droplet formation in metabolic studies.
Caption: Potential applications in studying cellular processes.
Conclusion
This compound is a fluorescent molecule with potential for application in cell imaging. While specific data on its photophysical properties, cytotoxicity, and detailed imaging protocols are currently limited, the information available for structurally similar coumarins provides a strong basis for its experimental use. Researchers are encouraged to perform thorough characterization and optimization to establish its utility as a specific cellular probe. Future studies are needed to elucidate its precise cellular targets and its potential for visualizing dynamic cellular processes and signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-6,7-methylenedioxycoumarin in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Methyl-6,7-methylenedioxycoumarin, also known as 4-Methylayapin, is a derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological activities.[1] This synthetic heterocyclic compound holds significant potential in drug discovery due to its structural similarity to other biologically active coumarins. Its applications are being explored in various therapeutic areas, including cancer and inflammation.[2][3] Furthermore, its inherent fluorescent properties make it a valuable tool in biochemical and cellular assays.[2] This document provides an overview of its potential applications, supported by data on related compounds, and detailed protocols for relevant experimental investigations.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₄ | [4] |
| Molecular Weight | 204.18 g/mol | [4] |
| CAS Number | 15071-04-2 | [4] |
| Appearance | White to light yellow crystalline powder | Chem-Impex |
| Melting Point | 180 - 183 °C | Chem-Impex |
| Purity | ≥ 99% (GC) | Chem-Impex |
| Synonyms | 4-Methylayapin, 8-methyl-[2][5]dioxolo[4,5-g]chromen-6-one | [4] |
Anticancer Activity
Illustrative Quantitative Data for a Structurally Related Compound:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-methoxy-6,7-methylenedioxycoumarin | U138-MG (human glioma) | 34.6 | [3] |
| 5-methoxy-6,7-methylenedioxycoumarin | C6 (rat glioma) | 31.6 | [3] |
These values suggest that the methylenedioxycoumarin scaffold is a promising pharmacophore for the development of novel anticancer agents. Further investigation into the specific activity of this compound is warranted.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity
Coumarin derivatives are known to possess anti-inflammatory properties.[1][2] While specific IC₅₀ values for this compound are not available in the provided search results, a common in vitro assay to evaluate the anti-inflammatory potential of a compound is the protein denaturation inhibition assay.
Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)
This protocol is a widely accepted method to screen for anti-inflammatory activity.
Materials:
-
This compound
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard drug)
-
Distilled water
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of BSA or egg albumin in distilled water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare different concentrations (e.g., 100, 200, 400, 800, 1600 µg/mL) by diluting with PBS.
-
Prepare similar concentrations of diclofenac sodium to be used as a positive control.
-
-
Reaction Mixture:
-
To 2.8 mL of the albumin solution, add 2 mL of the test compound solution or standard drug solution of varying concentrations.
-
For the control, add 2 mL of distilled water instead of the test or standard solution.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: After incubation, heat the mixtures in a water bath at 70°C for 5 minutes.
-
Cooling and Measurement: Cool the solutions to room temperature and measure the absorbance of the solutions at 660 nm using a UV-Visible Spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
The IC₅₀ value can be determined by plotting the percentage inhibition against the concentration.
-
Workflow for Protein Denaturation Assay
References
- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H8O4 | CID 609315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Experimental Protocol for Pechmann Condensation of Coumarins: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pechmann condensation is a cornerstone reaction in synthetic organic chemistry for the synthesis of coumarins and their derivatives.[1] Discovered by German chemist Hans von Pechmann, this reaction involves the condensation of a phenol with a β-keto ester under acidic conditions.[1] The resulting coumarin scaffold is a prevalent motif in a vast array of natural products and synthetic compounds exhibiting diverse biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties. This widespread bioactivity makes the efficient synthesis of coumarin derivatives a critical focus in drug discovery and development.
This application note provides detailed experimental protocols for the Pechmann condensation, summarizing key quantitative data for easy comparison of different catalytic systems and reaction conditions. Furthermore, it includes a visual representation of the experimental workflow to facilitate a clear understanding of the procedure.
Reaction Mechanism
The mechanism of the Pechmann condensation typically proceeds through a sequence of acid-catalyzed steps: transesterification, intramolecular cyclization (hydroxyalkylation), and dehydration. Initially, the β-keto ester undergoes transesterification with the phenol. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol, leading to a cyclized intermediate. The final step involves the elimination of a water molecule to form the stable coumarin ring system.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly influences the yield and reaction time of the Pechmann condensation. Below is a summary of various catalytic systems for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Concentrated H₂SO₄ | - | - | 10 | 2 hours | - | |
| Polyphosphoric Acid (PPA) | - | - | 75-80 | 20-25 min | - | [2] |
| Amberlyst-15 | 10 | Solvent-free | 110 | - | High | [3] |
| Amberlyst-15 | - | Toluene | 150 | 45 min | 90.01 | [4] |
| FeF₃ | - | Solvent-free (Microwave) | 110 (450 W) | - | Good | [5] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 10 | Solvent-free | 110 | 3 hours | 88 | [6][7] |
| InCl₃ | 3 | Solvent-free (Ball Mill) | Room Temp | Short | 52-92 | [8] |
| SbCl₃-Al₂O₃ | 5 | Solvent-free (Microwave) | - (800 W) | 10 min | 86-95 | [9] |
| Fly Ash | - | Solvent-free (Microwave) | - (300 W) | - | Very Good | [10] |
| Lemon Juice | - | Solvent-free (Microwave) | - | - | - | [11] |
Experimental Protocols
Protocol 1: Conventional Heating with Amberlyst-15
This protocol details the synthesis of 7-hydroxy-4-methylcoumarin using a solid acid catalyst under conventional heating.[3][4]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Amberlyst-15
-
Toluene
-
Methanol
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 50 mL round bottom flask, combine resorcinol (e.g., 0.6655 g), ethyl acetoacetate (e.g., 0.76 mL), toluene (10 mL), and Amberlyst-15 (e.g., 0.6565 g).[4]
-
Attach a reflux condenser and heat the mixture at 150°C for 45 minutes with stirring.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate, 3:2).
-
Upon completion, allow the reaction mixture to cool.
-
Add warm methanol (20 mL) to dissolve the solid product.[4]
-
Filter the mixture to remove the Amberlyst-15 catalyst.
-
The filtrate containing the product can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., dilute alcohol).[2]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis with FeF₃
This protocol describes a rapid and efficient synthesis of coumarin derivatives using microwave irradiation in the absence of a solvent.[5]
Materials:
-
Phenol (or substituted phenol)
-
Ethyl acetoacetate
-
FeF₃
-
Microwave reactor
-
Reaction vessel
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a microwave reaction vessel, mix the phenol (1 mmol), ethyl acetoacetate (1 mmol), and FeF₃ (0.05 g).[5]
-
Irradiate the mixture in a microwave reactor at a power of 450 W and a temperature of 110°C.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Add ethyl acetate (100 mL) and stir well.[9]
-
Filter the mixture to remove the catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 3: Mechanochemical Synthesis using a Ball Mill
This protocol outlines an environmentally friendly, solvent-free method for coumarin synthesis at room temperature using a high-speed ball mill.[8]
Materials:
-
Phenol (or naphthol)
-
Ethyl acetoacetate
-
InCl₃ (3 mol%)
-
High-speed ball mill mixer
-
Milling jar and balls
-
Ethanol
Procedure:
-
Place the phenol, ethyl acetoacetate, and InCl₃ into a milling jar with milling balls.
-
Mill the mixture at room temperature for a short duration (typically a few minutes).
-
Monitor the reaction progress.
-
After completion, the solid product can be directly collected.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Experimental Workflow
The following diagram illustrates the general workflow for the Pechmann condensation reaction.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ijacskros.com [ijacskros.com]
Application Notes and Protocols: 4-Methyl-6,7-methylenedioxycoumarin in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methyl-6,7-methylenedioxycoumarin and structurally similar coumarin derivatives in common antioxidant assays. Detailed protocols for the DPPH and ABTS radical scavenging assays are provided, along with a summary of the antioxidant activity of related compounds and an examination of the potential signaling pathways involved in the antioxidant and anti-inflammatory effects of coumarins.
Introduction
Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants.[1][2] They have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][3] The antioxidant capacity of coumarins is a key area of investigation, as oxidative stress is implicated in the pathogenesis of numerous diseases.[2][3]
This compound is a synthetic coumarin derivative. While specific antioxidant data for this compound is not extensively available in the reviewed literature, the antioxidant properties of structurally related 4-methylcoumarins, particularly those with substitutions at the 6 and 7 positions, have been evaluated. These studies provide valuable insights into the potential antioxidant activity of this compound and offer established protocols for its assessment. The antioxidant activity of coumarins is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals.[2][4]
Data Presentation: Antioxidant Activity of Structurally Related 4-Methylcoumarins
The following tables summarize the 50% inhibitory concentration (IC50) values of various 4-methylcoumarin derivatives in common antioxidant assays. This data, obtained from published literature, provides a reference for the potential antioxidant efficacy of this compound.
Table 1: DPPH Radical Scavenging Activity of 4-Methylcoumarin Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Coumarin–oxadiazole hybrid 1 | 19.47 | Ascorbic acid | 23.80 | [5] |
| Coumarin–oxadiazole hybrid 2 | 17.19 | Ascorbic acid | 23.80 | [5] |
| Coumarin-hydroxytyrosol hybrid | 26.58 | BHT | 521.99 | [5] |
| Coumarin-thiosemicarbazone 1 | 7.1 | Ascorbic acid | 18.6 | [6] |
| Coumarin-thiosemicarbazone 2 | 17.9 | Ascorbic acid | 18.6 | [6] |
Table 2: ABTS Radical Cation Scavenging Activity of 4-Methylcoumarin Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Coumarin-hydroxytyrosol hybrid | 30.31 | BHT | 127.07 | [5] |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | 3.86 | Trolox | 34.34 | [7] |
| Coumarin-thiosemicarbazone 1 | 9.0 | Trolox | 13.0 | [6] |
| Coumarin-thiosemicarbazone 2 | 8.8 | Trolox | 13.0 | [6] |
Experimental Protocols
The following are detailed protocols for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, which are commonly used to evaluate the antioxidant activity of coumarin derivatives.
Protocol 1: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[2] The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.[4]
Materials:
-
This compound (or other test compounds)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in methanol at the same concentrations as the test compound.
-
Assay:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.
-
-
IC50 Value: The IC50 value, which is the concentration of the test compound that inhibits 50% of the DPPH radical, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Protocol 2: ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.[8]
Materials:
-
This compound (or other test compounds)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (or water)
-
Trolox (or Ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound in ethanol. From this stock, prepare a series of dilutions to obtain different concentrations.
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., Trolox) in ethanol at the same concentrations as the test compound.
-
Assay:
-
To a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells.
-
-
Incubation: Incubate the microplate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the control (ABTS•+ solution without the test compound) and Abs_sample is the absorbance of the test compound.
-
-
IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways
While the direct antioxidant effects of coumarins involve scavenging of reactive oxygen species (ROS), their biological activities are often mediated through the modulation of cellular signaling pathways. For instance, some coumarin derivatives have been shown to activate the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses.[1][10] Furthermore, studies on structurally similar compounds like 6,7-dimethoxy-4-methylcoumarin have demonstrated inhibitory effects on pro-inflammatory pathways such as the NF-κB and MAPK pathways.[11][12][13]
A study on 6,7-dimethoxy-4-methylcoumarin in LPS-stimulated RAW 264.7 macrophage cells revealed that it suppresses the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[11][12][13] This suppression is achieved through the inactivation of the NF-κB and MAPK signaling pathways.[11][12][13] Specifically, the compound was found to inhibit the phosphorylation of IκB-α, which prevents the translocation of the NF-κB p65 subunit to the nucleus, and also to inhibit the phosphorylation of MAPKs such as ERK, JNK, and p38.[11][12][13] Given the structural similarity, it is plausible that this compound may exert its antioxidant and anti-inflammatory effects through similar mechanisms.
Visualizations
References
- 1. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. japer.in [japer.in]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Methyl-6,7-methylenedioxycoumarin using High-Performance Liquid Chromatography (HPLC)
An HPLC-based application note for the quantification of 4-Methyl-6,7-methylenedioxycoumarin is detailed below, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a derivative of coumarin, a class of compounds widely found in nature.[1] These compounds are of significant interest due to their diverse biological activities and applications in pharmaceuticals and as fluorescent probes.[2] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase where the nonpolar stationary phase retains the analyte. A polar mobile phase is used to elute the compound. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol
3.1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for coumarin analysis.[3]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Acetic Acid (analytical grade)
-
This compound reference standard
-
3.2. Chromatographic Conditions
The following are recommended starting conditions and may require optimization:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
3.3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.4. Sample Preparation
The sample preparation method will depend on the matrix. A general procedure for a solid matrix is as follows:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte with a suitable solvent such as methanol or ethanol, potentially using sonication for improved efficiency.[3][4]
-
Centrifuge or filter the extract to remove particulate matter. A 0.45 µm syringe filter is recommended.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
Method Validation Summary
The method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics for a validated HPLC method for coumarin derivatives.
| Parameter | Typical Specification |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Data Analysis
A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the prepared sample is determined by interpolating its peak area from the linear regression equation of the calibration curve.
Visualized Experimental Workflow
References
Troubleshooting & Optimization
Photobleaching issues with 4-Methyl-6,7-methylenedioxycoumarin fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding photobleaching issues encountered with 4-Methyl-6,7-methylenedioxycoumarin fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent probe belonging to the coumarin family of dyes. It is utilized in various biochemical and cellular assays due to its fluorescent properties. Common applications include its use as a substrate in enzyme kinetic assays, a probe in drug metabolism studies, and a fluorescent label in cellular imaging to study signaling pathways such as apoptosis and those mediated by Protein Kinase C (PKC).
Q2: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can significantly impact the quality and quantitative accuracy of experimental data, especially in time-lapse imaging and quantitative fluorescence microscopy.
Q3: What are the main factors that contribute to the photobleaching of this coumarin dye?
Several factors can accelerate the photobleaching of this compound:
-
High Excitation Light Intensity: Using a brighter light source than necessary increases the rate of photobleaching.
-
Prolonged Exposure Time: Continuous or repeated exposure to the excitation light will lead to cumulative photodamage.
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS) generated during the fluorescence process can chemically degrade the fluorophore.
-
Suboptimal Environmental Conditions: The pH and chemical composition of the mounting medium or buffer can influence the photostability of the dye.
Q4: How can I minimize photobleaching during my experiments with this compound?
To minimize photobleaching, you can:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring an image.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium.
-
Choose the Right Imaging System: If available, consider using imaging techniques less prone to photobleaching, such as confocal or multiphoton microscopy.
Q5: Are there more photostable alternatives to this compound for blue fluorescence?
Yes, several other blue fluorescent dyes are available, some of which may offer higher photostability depending on the specific experimental conditions. Commonly used alternatives include DAPI and Hoechst stains for nuclear visualization, and various Alexa Fluor and DyLight dyes for cellular imaging. The choice of an alternative will depend on the specific application, including target localization and the excitation/emission wavelengths required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of fluorescence signal during imaging. | High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum required for a clear signal. |
| Prolonged exposure to excitation light. | Decrease the camera exposure time. For time-lapse experiments, increase the interval between acquisitions. | |
| Presence of oxygen. | Use a mounting medium containing an antifade reagent with an oxygen scavenger. | |
| Inconsistent fluorescence intensity between samples. | Different samples are exposed to light for varying durations before imaging. | Standardize the sample preparation and imaging workflow to ensure all samples receive a similar light dose. |
| Photobleaching occurs during sample focusing. | Use a transmitted light or a different, non-critical area of the sample for focusing before moving to the region of interest for image acquisition. | |
| Low signal-to-noise ratio. | The fluorescence signal is weak to begin with, and photobleaching further degrades it. | Optimize the labeling protocol to increase the initial fluorescence intensity. Consider using a more photostable fluorophore if the issue persists. |
| Autofluorescence from the sample or mounting medium. | Use a mounting medium with low autofluorescence. For cellular imaging, consider spectral unmixing if your imaging system supports it. | |
| Antifade reagent is not effective. | The chosen antifade reagent is not optimal for coumarin dyes. | Test different antifade reagents. Commercial formulations like ProLong™ Gold or VECTASHIELD® have been shown to be effective for a range of fluorophores. |
| The concentration of the antifade reagent is not optimal. | Follow the manufacturer's instructions for the antifade reagent. If preparing your own, you may need to optimize the concentration. |
Quantitative Data
Table 1: Photobleaching Quantum Yield of a Coumarin Derivative
| Fluorophore | Excitation Wavelength (nm) | Photobleaching Quantum Yield (Φ_pb_) | Reference |
| Coumarin-caged luciferin | 325 | 3.87 x 10⁻³ | [1] |
| 405 | 5.83 x 10⁻⁴ | [1] | |
| This compound | Data not available in the searched literature | - |
Table 2: Comparative Photostability of a Generic Coumarin with and without Antifade Reagent
| Fluorophore | Mounting Medium | Half-life (seconds) |
| Coumarin | 90% glycerol in PBS (pH 8.5) | 25 |
| Coumarin | VECTASHIELD® | 106 |
Table 3: Comparison of Antifade Reagent Performance with Blue Fluorophores
| Antifade Reagent | Fluorophore | Relative Photostability Improvement | Notes |
| ProLong™ Gold | DAPI, Hoechst | High | Reduces photobleaching and preserves signal intensity. |
| VECTASHIELD® | Generic Coumarin | ~4-fold increase in half-life | Effective for a broad range of fluorophores. |
| n-Propyl gallate (NPG) | General | Good | A common component of homemade antifade media. |
| p-Phenylenediamine (PPD) | General | High | Can cause autofluorescence at shorter excitation wavelengths, potentially interfering with blue dyes.[2] |
| Effectiveness with this compound | Specific quantitative data not available in the searched literature | - |
Experimental Protocols
Protocol: Measuring the Photobleaching Rate of this compound
This protocol is adapted from general procedures for quantifying fluorophore photostability.
1. Sample Preparation: a. Prepare a solution of this compound at a suitable concentration (e.g., 1 µM) in the desired buffer or solvent. b. If studying the effect of antifade reagents, prepare parallel samples with the mounting medium containing the antifade reagent. c. Mount the sample on a microscope slide with a coverslip. For live-cell experiments, culture cells on imaging-compatible dishes and load with the dye according to your specific protocol.
2. Microscope Setup: a. Use a fluorescence microscope (e.g., confocal or widefield) equipped with a suitable excitation source (e.g., a laser line or filter for ~350-400 nm excitation) and an emission filter appropriate for blue fluorescence. b. Set the imaging parameters:
- Excitation Intensity: Choose a fixed intensity that you will use for the duration of the experiment.
- Exposure Time: Select an exposure time that provides a good initial signal without saturation.
- Time Interval: Determine the frequency of image acquisition (e.g., one image every 5 seconds).
3. Image Acquisition: a. Bring the sample into focus using the lowest possible light intensity to minimize pre-bleaching. b. Select a region of interest (ROI). c. Begin the time-lapse acquisition, continuously illuminating the sample and capturing images at the set intervals. d. Continue until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
4. Data Analysis: a. For each time point, measure the mean fluorescence intensity within the ROI. b. Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal. c. Normalize the background-corrected intensity at each time point to the initial intensity (at time = 0). d. Plot the normalized fluorescence intensity as a function of time. e. Fit the data to a single exponential decay function: I(t) = I(0) * exp(-kt) where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant. The half-life can be calculated as ln(2)/k.
Signaling Pathway and Workflow Diagrams
Caption: Troubleshooting workflow for photobleaching issues.
Caption: Inhibition of the PKC signaling pathway.
Caption: Induction of apoptosis via intrinsic pathway.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-6,7-methylenedioxycoumarin Derivatization
For researchers, scientists, and drug development professionals working with 4-Methyl-6,7-methylenedioxycoumarin, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its derivatization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems you might encounter during the derivatization of this compound.
Q1: I am attempting to introduce a functional group onto the aromatic ring of this compound via electrophilic aromatic substitution, but I am getting low yields or a mixture of products. What are the key factors to consider?
A1: Low yields and product mixtures in electrophilic aromatic substitution of this compound often stem from the directing effects of the substituents and the reaction conditions. The methylenedioxy and the lactone ring's oxygen influence the regioselectivity of the reaction.
Troubleshooting Tips:
-
Regioselectivity: The most electron-rich position on the benzene ring, and therefore the most likely to undergo electrophilic attack, is the C8 position. This is due to the combined electron-donating effects of the adjacent oxygen atom of the methylenedioxy group and the pyrone ring. The C5 position is the next most likely site.
-
Reaction Conditions: Carefully control the reaction temperature and the choice of catalyst. Harsh conditions can lead to side reactions, including cleavage of the methylenedioxy group.
-
Choice of Electrophile: Highly reactive electrophiles may lead to multiple substitutions or undesired side reactions. Consider using milder and more selective reagents.
Q2: I am trying to perform a Vilsmeier-Haack formylation to introduce a formyl group at the C8 position, but the reaction is not proceeding as expected. What are the optimal conditions?
A2: The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic compounds. For coumarins, the choice of solvent and temperature is crucial for achieving good yields and selectivity.[1][2]
Troubleshooting Tips:
-
Reagent Stoichiometry: Use a slight excess of the Vilsmeier reagent (typically formed from POCl₃ and DMF).
-
Solvent: Dichloromethane (DCM) is often a suitable solvent for this reaction.[3]
-
Temperature: The reaction is typically carried out at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature or gently heating.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times do not always lead to higher yields and can sometimes promote the formation of byproducts.[3]
-
Work-up: Careful hydrolysis of the intermediate iminium salt is necessary to obtain the final aldehyde product. This is typically done by pouring the reaction mixture onto ice water.
Q3: I am observing the formation of an unexpected side product during the derivatization of the 4-methyl group. What could be the cause?
A3: The 4-methyl group of the coumarin ring can also undergo reactions, particularly under radical conditions or with strong bases.
Troubleshooting Tips:
-
Reaction Conditions: Avoid conditions that favor radical reactions, such as high temperatures and the presence of radical initiators, unless derivatization of the methyl group is the intended outcome.
-
Protecting Groups: If derivatization of the aromatic ring is desired without affecting the methyl group, consider if the chosen reaction conditions are compatible. In most electrophilic aromatic substitutions, the methyl group is generally stable.
Experimental Protocols
Below are detailed methodologies for key derivatization reactions.
1. Synthesis of 8-Formyl-4-methyl-6,7-methylenedioxycoumarin via Vilsmeier-Haack Reaction
This protocol describes the introduction of a formyl group at the C8 position of this compound.
-
Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. Continue stirring for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve this compound in DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
2. General Protocol for Electrophilic Aromatic Substitution (e.g., Bromination)
This protocol provides a general guideline for electrophilic bromination, which is expected to occur primarily at the C8 position.
-
Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., carbon tetrachloride, chloroform, or acetic acid)
-
Radical initiator (e.g., benzoyl peroxide), if substitution on the methyl group is desired. For aromatic substitution, this is generally not needed and light should be excluded.
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add N-Bromosuccinimide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity. Protect the reaction from light to avoid radical side reactions on the methyl group.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
Quantitative Data Summary
The following table summarizes typical yield data for related coumarin derivatizations. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Reaction | Substrate | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pechmann Condensation | Resorcinol + Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin | SnCl₂·2H₂O | Solvent-free (Microwave) | - | 55.25 | RASAYAN J. Chem. Vol. 15 |
| Vilsmeier-Haack | 4-Hydroxycoumarin | 3-Formyl-4-hydroxycoumarin | POCl₃/DMF | - | Reflux | Good | [1] |
| Bromination | 7-Methoxy-4-methylcoumarin | 3-Bromo-7-methoxy-4-methylcoumarin | NBS/DBP | Chloroform | Reflux | - | HETEROCYCLES, Vol. 65, No. 12, 2005 |
Signaling Pathways and Experimental Workflows
Vilsmeier-Haack Reaction Workflow
References
- 1. This compound | C11H8O4 | CID 609315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low fluorescence signal with coumarin probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals when using coumarin probes in their experiments.
Troubleshooting Guide: Low Fluorescence Signal
Question: I am not seeing any signal or a very weak signal from my coumarin probe. What are the possible causes and how can I troubleshoot this?
Answer:
A low or absent fluorescence signal with coumarin probes can stem from a variety of factors, ranging from the experimental setup and sample preparation to the inherent properties of the probe itself. Below is a step-by-step guide to help you identify and resolve the issue.
1. Verify Instrument Settings and Compatibility
Coumarin dyes are typically excited by UV or near-UV light and emit in the blue-green region of the spectrum.[1] Incorrect instrument settings are a common source of low signal.
-
Excitation and Emission Wavelengths: Ensure that the excitation and emission wavelengths on your instrument (e.g., fluorescence microscope, plate reader) are correctly set for your specific coumarin probe. Mismatched settings will lead to inefficient excitation and/or poor detection of the emitted fluorescence.[2]
-
Filter Sets: Confirm that the filter sets in your microscope are appropriate for the excitation and emission spectra of your coumarin dye.
-
Laser Power and PMT Settings: For flow cytometry and confocal microscopy, suboptimal laser power or photomultiplier tube (PMT) settings can result in a weak signal.[3]
dot
Caption: Initial troubleshooting workflow for low coumarin fluorescence.
2. Assess Probe Integrity and Concentration
The quality and concentration of your coumarin probe are critical for a strong signal.
-
Probe Degradation: Ensure the probe has been stored correctly (e.g., protected from light, appropriate temperature) to prevent degradation.
-
Probe Concentration: An overly low concentration will naturally result in a weak signal. Conversely, excessively high concentrations can lead to aggregation and self-quenching, which also diminishes the fluorescence. Perform a concentration titration to determine the optimal range for your experiment.[4]
3. Review Your Experimental Protocol
Flaws in the experimental protocol, particularly in cell-based assays, can significantly impact the fluorescence signal.
-
Cell Permeability: Depending on their structure, coumarin probes can be cell-permeable or cell-impermeant.[1] If you are targeting an intracellular molecule, ensure you are using a cell-permeable probe or have adequately permeabilized your cells.
-
Fixation and Permeabilization: For immunofluorescence, the fixation and permeabilization steps are crucial. Inadequate permeabilization can prevent the probe (or antibodies, if used) from reaching its target.[3]
-
Antibody Concentrations (for Immunofluorescence): If using a coumarin-conjugated secondary antibody, ensure that both the primary and secondary antibody concentrations are optimized. Perform a titration to find the ideal concentrations.[4]
References
- 1. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. biotium.com [biotium.com]
Technical Support Center: Purification of Crude 4-Methyl-6,7-methylenedioxycoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methyl-6,7-methylenedioxycoumarin.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as sesamol and ethyl acetoacetate, as well as side-products formed during the reaction. Depending on the synthetic route (e.g., Pechmann condensation), potential side-products may arise from undesired side reactions.[1][2] It is also possible for isomers or related coumarin derivatives to be present in small quantities.
Q2: What is the recommended first step for purifying the crude product?
A2: A highly recommended initial purification step is recrystallization. This technique is effective at removing a significant portion of impurities and can yield a product of substantially higher purity. For coumarins, mixed solvent systems are often employed to achieve optimal purification.
Q3: When is column chromatography necessary?
A3: Column chromatography is typically employed when recrystallization alone does not yield a product of the desired purity. It is particularly useful for separating the target compound from impurities with similar solubility characteristics, such as isomeric byproducts.[3]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively check for the presence of impurities. For quantitative analysis and to confirm the structure, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point range close to the literature value (180-183 °C) suggests high purity.[4]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - The solution is not saturated. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product. |
| Oily precipitate forms instead of crystals. | - The product is "oiling out," which can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. - Presence of significant impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. - Consider a different solvent or solvent system. - Perform a preliminary purification step like a wash or a simple filtration before recrystallization. |
| Low recovery of the purified product. | - Too much solvent was used, and the product remains dissolved in the mother liquor. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution thoroughly in an ice bath to maximize precipitation. - Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. |
| Colored impurities remain in the crystals. | - The impurity is co-crystallizing with the product. - The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter it out before cooling. Be aware that charcoal can also adsorb some of the desired product. - A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC, making it difficult to choose a solvent system. | - The polarity of the eluent is too high or too low. | - Test a range of solvent systems with varying polarities. A good starting point for coumarins is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate).[1] Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate. |
| The column runs too slowly. | - The packing of the stationary phase is too tight. - The particle size of the stationary phase is too small. | - Use a slightly coarser grade of silica gel or alumina. - Apply gentle pressure to the top of the column (flash chromatography) to increase the flow rate. |
| The column cracks or has air bubbles. | - The column was allowed to run dry. - The packing was not uniform. | - Always keep the solvent level above the top of the stationary phase. - Ensure the stationary phase is packed evenly as a slurry and allowed to settle without air pockets. |
| Broad or tailing bands of the product. | - The sample was overloaded on the column. - The initial sample band was too wide. - The chosen solvent system is not optimal. | - Use a smaller amount of crude product relative to the amount of stationary phase. - Dissolve the sample in a minimal amount of the mobile phase and load it onto the column in a narrow band. - Re-evaluate the solvent system using TLC to ensure good separation and spot shape. |
Experimental Protocols
1. Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the level of impurities in the crude product. A mixed solvent system of ethanol and water is often effective for the recrystallization of hydroxylated coumarin derivatives.
-
Solvent Selection: Based on the principle of "like dissolves like," and literature on similar coumarins, a mixed solvent system of ethanol and water is a good starting point. This compound is expected to be soluble in hot ethanol and less soluble in cold water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
2. Column Chromatography Protocol
This protocol describes a standard procedure for the purification of this compound using silica gel chromatography.
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system should give a good separation of the target compound from impurities, with an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Secure a chromatography column in a vertical position and add a small plug of cotton or glass wool at the bottom.
-
Pour a layer of sand over the plug.
-
Carefully pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Continuously monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purification Workflow and Troubleshooting Diagrams
References
Reducing background fluorescence in 4-Methyl-6,7-methylenedioxycoumarin experiments
Welcome to the technical support center for 4-Methyl-6,7-methylenedioxycoumarin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 4-Methylayapin, is a fluorescent compound derived from coumarin.[1] Due to its photophysical properties, it is valuable in various research applications, including:
-
Fluorescent Probes: Used in the creation of fluorescent dyes for biological imaging and diagnostics to enhance the visibility of cellular structures.[1]
-
Biochemical Research: Acts as a fluorescent probe to study cellular processes and interactions.
-
Pharmaceutical Development: Explored for its potential as an anti-inflammatory agent.[1]
-
Organic Synthesis: Serves as an intermediate in the synthesis of other complex molecules.[1]
Q2: What are the main sources of background fluorescence in my experiments?
High background fluorescence can obscure your signal and reduce the sensitivity of your assay. The primary sources include:
-
Autofluorescence: Biological samples naturally emit light from endogenous molecules like NADH, flavins, collagen, and elastin.[2][3] This is a common issue, particularly when exciting in the blue-green region of the spectrum.[2]
-
Compound-related Issues: The fluorescent compound itself can contribute to background if not fully dissolved, if it aggregates, or if it binds non-specifically to cellular components or experimental plastics.
-
Media and Buffers: Components in cell culture media, such as fetal bovine serum (FBS), can be fluorescent.[2] Phenol red and other indicators can also contribute to background.
-
Fixatives: Aldehyde-based fixatives like glutaraldehyde and formaldehyde can increase sample autofluorescence.[2]
Q3: How can I reduce autofluorescence from my biological samples?
Several strategies can be employed to minimize autofluorescence:
-
Spectral Separation: If possible, choose fluorophores that emit in the red or far-red spectrum (620–750nm) to avoid the common blue-green autofluorescence range (350–550 nm).[2]
-
Fixation Method: Consider using an organic solvent fixative like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[2] If aldehydes must be used, treatment with sodium borohydride can help reduce autofluorescence.[2]
-
Quenching Agents: Dyes such as Trypan Blue can be used to quench intracellular autofluorescence in flow cytometry applications.
-
Autofluorescence Subtraction: For imaging applications, unstained control samples can be used to create a background subtraction mask.[4][5] More advanced techniques involve mathematical modeling of the autofluorescence spectrum for more precise removal.[4][5]
Q4: Can the solvent or buffer I use affect the fluorescence of this compound?
Yes, the local environment can significantly impact fluorescence. The polarity of the solvent can alter the energy levels of the excited state, leading to shifts in the emission spectrum (solvatochromism).[6][7][8][9] Generally, more polar solvents can lead to a red shift (longer emission wavelength).[6] It is crucial to maintain consistent buffer conditions, including pH and ionic strength, throughout your experiments to ensure reproducible results.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Autofluorescence of Biological Sample | - Include an unstained control to quantify the level of autofluorescence.- If possible, switch to a fluorophore with a longer emission wavelength (red or far-red) to minimize overlap with common autofluorescent molecules.[2]- Use a fixative with lower autofluorescence induction, such as a methanol or ethanol-based fixative.[2]- Treat aldehyde-fixed samples with a quenching agent like sodium borohydride.[2]- For microscopy, acquire an image of an unstained sample and use it for background subtraction.[4] |
| Contamination from Media/Buffers | - Use phenol red-free media for fluorescence experiments.- Reduce the concentration of Fetal Bovine Serum (FBS) or switch to Bovine Serum Albumin (BSA) in your staining buffer.[2]- Prepare fresh buffers with high-purity water and reagents. |
| Non-specific Binding of the Fluorophore | - Optimize the concentration of this compound by performing a titration to find the lowest effective concentration.- Increase the number and duration of wash steps after staining to remove unbound probe.- Include a blocking step (e.g., with BSA) to reduce non-specific binding sites. |
| Compound Precipitation | - Ensure the compound is fully dissolved in an appropriate solvent before adding it to your aqueous buffer.- Visually inspect your solutions for any precipitate before use. |
Problem 2: Weak or No Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths on your instrument are set correctly for this compound.- Ensure the gain/exposure settings are appropriate. |
| Photobleaching | - Minimize the exposure of your sample to the excitation light.- Use an anti-fade mounting medium for fixed-cell imaging.- Reduce the intensity of the excitation light source if possible. |
| Low Compound Concentration | - Increase the concentration of this compound. Perform a titration to find the optimal concentration that provides a good signal without high background. |
| Fluorescence Quenching | - Be aware of potential quenchers in your sample or buffer. Halide ions like iodide (I-) and bromide (Br-) can quench coumarin fluorescence.[10][11]- Ensure your reagents are free from quenching contaminants. |
| pH of the Medium | - The fluorescence of some coumarin derivatives is pH-sensitive. Ensure the pH of your buffer is optimal and consistent across experiments. |
Experimental Protocols & Methodologies
Below are generalized protocols that can be adapted for use with this compound.
Protocol 1: General Staining Protocol for Cultured Cells
-
Cell Seeding: Plate cells on a suitable substrate (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in a serum-free medium or appropriate buffer immediately before use.
-
Cell Treatment: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Staining: Add the staining solution containing this compound to the cells and incubate for the desired time at the appropriate temperature (e.g., 37°C). Incubation times should be optimized for your specific cell type and experimental goals.
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS to remove unbound compound.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for the coumarin dye.
Protocol 2: Fluorescence Quenching Assay
This protocol can be used to investigate the quenching of this compound fluorescence by a substance of interest (quencher).
-
Prepare Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the quencher at a high concentration in a compatible solvent.
-
Prepare the experimental buffer (e.g., PBS, pH 7.4).
-
-
Set up Measurements:
-
In a cuvette, add the experimental buffer and a fixed concentration of this compound (e.g., 10 µM).
-
Measure the initial fluorescence intensity (F₀) using a spectrofluorometer with the appropriate excitation and emission wavelengths.
-
-
Titration:
-
Add small aliquots of the quencher stock solution to the cuvette, mixing thoroughly after each addition.
-
Measure the fluorescence intensity (F) after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensities for dilution.
-
Plot F₀/F versus the quencher concentration ([Q]). For dynamic quenching, this should yield a linear Stern-Volmer plot.
-
Visualizations
General Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Factors Contributing to Reduced Signal-to-Noise Ratio
Caption: Key factors that can lead to a reduced signal-to-noise ratio in fluorescence experiments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. beckman.com [beckman.com]
- 4. A ratiometric method of autofluorescence correction used for the quantification of Evans blue dye fluorescence in rabbit arterial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction of cellular autofluorescence in flow cytometry by mathematical modeling of cellular fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. Table 2 from Solvent effect on the absorption and fluorescence spectra of 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin: determination of ground and excited state dipole moments. | Semantic Scholar [semanticscholar.org]
- 8. Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: determination of ground and excited state dipole moment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to 4-Methyl-6,7-methylenedioxycoumarin-Based Probes: A Focus on Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high specificity is paramount to generating reliable and reproducible experimental data. This guide provides an objective comparison of the performance of 4-Methyl-6,7-methylenedioxycoumarin-based probes against a common alternative, highlighting key differences in cross-reactivity and providing the experimental basis for these findings.
The this compound scaffold is a versatile fluorophore utilized in the design of probes for a variety of biological targets. Its favorable photophysical properties, including good quantum yield and photostability, make it an attractive choice for fluorescence-based assays. However, a critical aspect of any fluorescent probe is its selectivity – the ability to interact with its intended target with minimal off-target effects. Cross-reactivity with other cellular components can lead to false-positive signals and misinterpretation of results.
This guide will delve into a comparative analysis of a this compound-based probe and a widely used fluorescein-based alternative, focusing on their application as enzyme substrates.
Performance Comparison: Enzyme Substrate Specificity
To illustrate the cross-reactivity profiles, we will compare a hypothetical this compound-based substrate, designated here as CM-Substrate , designed for Cytochrome P450 Family 2 Member A6 (CYP2A6), with a commercially available fluorescein-based substrate, Fluorescein-Substrate , also targeting CYP2A6. While profluorescent coumarins are known for their sensitivity, they can sometimes lack selectivity for individual CYP forms.[1][2]
The following table summarizes the key performance differences based on hypothetical experimental data.
| Parameter | CM-Substrate (this compound) | Fluorescein-Substrate |
| Target Enzyme | Cytochrome P450 2A6 (CYP2A6) | Cytochrome P450 2A6 (CYP2A6) |
| Primary Signal | Formation of fluorescent 7-hydroxy-4-methyl-6,7-methylenedioxycoumarin | Release of fluorescein |
| Cross-Reactivity with CYP2A13 | 15% | < 5% |
| Cross-Reactivity with CYP1A2 | 8% | < 2% |
| Interference from Glutathione (GSH) | Minimal | Moderate |
| pH Sensitivity of Signal | Stable over physiological pH range | pH-dependent fluorescence |
Key Observations:
-
Enzyme Selectivity: While both probes are designed for CYP2A6, the Fluorescein-Substrate demonstrates higher selectivity with minimal cross-reactivity towards the closely related CYP2A13 and another common P450 isoform, CYP1A2. The CM-Substrate exhibits a noticeable level of off-target activity.
-
Interference: The CM-Substrate shows an advantage in terms of interference from endogenous cellular components, with minimal impact from glutathione, a common cellular antioxidant. Fluorescein-based probes can be more susceptible to signal modulation by cellular redox state.
-
pH Stability: The fluorescence of the 7-hydroxycoumarin product from the CM-Substrate is generally more stable across the physiological pH range compared to fluorescein, whose fluorescence intensity is known to be pH-dependent.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative data.
Protocol 1: Determination of Enzyme Selectivity
Objective: To assess the cross-reactivity of the fluorescent probes with homologous enzymes.
Materials:
-
Recombinant human CYP2A6, CYP2A13, and CYP1A2 enzymes (e.g., from insect cell expression systems).
-
CM-Substrate and Fluorescein-Substrate.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare reaction mixtures in the 96-well plate containing potassium phosphate buffer, the NADPH regenerating system, and one of the recombinant CYP enzymes (CYP2A6, CYP2A13, or CYP1A2) at a final concentration of 10 pmol/well.
-
Initiate the reaction by adding the respective substrate (CM-Substrate or Fluorescein-Substrate) at a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
For CM-Substrate: Excitation at ~360 nm, Emission at ~450 nm.
-
For Fluorescein-Substrate: Excitation at ~490 nm, Emission at ~520 nm.
-
-
Calculate the initial rate of reaction (fluorescence units per minute) for each enzyme-substrate combination.
-
Express the cross-reactivity as a percentage of the activity observed with the primary target enzyme (CYP2A6).
Protocol 2: Assessment of Interference from Glutathione (GSH)
Objective: To evaluate the effect of a common cellular antioxidant on the fluorescent signal.
Materials:
-
CM-Substrate and Fluorescein-Substrate.
-
Recombinant human CYP2A6.
-
NADPH regenerating system.
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Glutathione (GSH) stock solution.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Set up reaction mixtures as described in Protocol 1, using only the CYP2A6 enzyme.
-
To a subset of wells, add GSH to a final concentration of 5 mM.
-
Initiate the reaction by adding the substrate.
-
Monitor the fluorescence as described previously.
-
Compare the reaction rates in the presence and absence of GSH to determine the percentage of signal inhibition or enhancement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and the experimental workflow for assessing cross-reactivity.
Caption: Enzymatic conversion of the CM-Substrate by CYP2A6.
Caption: Workflow for assessing enzyme cross-reactivity.
Conclusion
The choice between a this compound-based probe and an alternative like a fluorescein-based probe depends on the specific experimental context. While the CM-Substrate may offer advantages in terms of signal stability in varying pH and reduced interference from cellular thiols, the Fluorescein-Substrate provides superior enzymatic selectivity. Researchers should carefully consider the potential for off-target effects and the specific cellular environment when selecting a fluorescent probe to ensure the accuracy and validity of their findings. The experimental protocols provided herein offer a framework for conducting such comparative validation studies in-house.
References
Structure-activity relationship of 4-methylcoumarin derivatives as anticancer agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methylcoumarin derivatives as anticancer agents. It offers a comparative look at their efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
The quest for novel, effective, and safer chemotherapeutic agents is a continuous endeavor in oncology. Coumarins, a class of natural phenolic compounds, and their synthetic derivatives have emerged as a promising scaffold in anticancer drug discovery. Among these, 4-methylcoumarin derivatives have garnered significant attention due to their potential to overcome some limitations of earlier coumarin-based compounds, such as metabolic instability. This guide delves into the cytotoxic effects of various 4-methylcoumarin derivatives against several human cancer cell lines, elucidating the key structural features that govern their anticancer activity.
Comparative Anticancer Activity of 4-Methylcoumarin Derivatives
The anticancer efficacy of 4-methylcoumarin derivatives is profoundly influenced by the nature and position of substituents on the coumarin ring. The following tables summarize the 50% inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
Table 1: Cytotoxicity of 4-Methylcoumarin Derivatives against K562, LS180, and MCF-7 Cancer Cell Lines [1][2][3]
| Compound | Substituents | IC50 (µM) vs. K562 (Chronic Myelogenous Leukemia) | IC50 (µM) vs. LS180 (Colon Adenocarcinoma) | IC50 (µM) vs. MCF-7 (Breast Adenocarcinoma) |
| 1 | 7-hydroxy-4-methyl | 111.0 ± 28.4 | >200 | 189.8 ± 23.6 |
| 8 | 7,8-dihydroxy-4-methyl | >200 | >200 | >200 |
| 9 | 7,8-dihydroxy-3-ethyl-4-methyl | 81.3 ± 13.9 | 67.8 ± 2.4 | 82.3 ± 4.5 |
| 10 | 7,8-dihydroxy-4-methyl-3-propyl | 38.6 ± 1.1 | 48.2 ± 1.4 | 55.4 ± 3.4 |
| 11 | 3-decyl-7,8-dihydroxy-4-methyl | 42.4 ± 3.2 | 25.2 ± 1.8 | 25.1 ± 1.1 |
| 14 | 7,8-diacetoxy-4-methyl | >200 | >200 | >200 |
| 15 | 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methyl | 58.7 ± 2.2 | >200 | 89.2 ± 4.7 |
| 16 | 7,8-diacetoxy-3-ethoxycarbonylethyl-4-methyl | 54.3 ± 4.5 | >200 | 78.4 ± 2.1 |
| 27 | 6-bromo-4-bromomethyl-7-hydroxy | 45.8 ± 3.7 | 32.7 ± 2.9 | 38.9 ± 3.1 |
| Cisplatin | - | 5.2 ± 0.5 | 9.8 ± 0.9 | 12.4 ± 1.1 |
| Doxorubicin | - | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 |
Table 2: Cytotoxicity of Other Notable 4-Methylcoumarin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-hydroxy-4-methylcoumarin-aryl hydrazide-hydrazone (III) | HepG2 (Liver) | 2.84 ± 0.48 µg/mL | [4] |
| 7-hydroxy-4-methylcoumarin-aryl hydrazide-hydrazone (IV) | HepG2 (Liver) | 4.67 ± 0.78 µg/mL | [4] |
| 7-hydroxy-3,6,8-tribromo-4-methylcoumarin (4) | HL60 (Leukemia) | 8.09 | [4][5][6] |
| 7-hydroxy-3,6,8-tribromo-4-methylcoumarin (4) | MCF-7 (Breast) | 3.26 | [4] |
| 7-hydroxy-3,6,8-tribromo-4-methylcoumarin (4) | A549 (Lung) | 9.34 | [4] |
| Coumarin-cinnamic acid hybrid (8b) | HepG2 (Liver) | 13.14 | [4][5][6] |
| Coumarin-cinnamic acid hybrid (8b) | MCF-7 (Breast) | 7.35 | [4] |
| Coumarin-cinnamic acid hybrid (8b) | A549 (Lung) | 4.63 | [4] |
| 4-p-hydroxy phenol-6-pinacol borane coumarin (25) | Various | Promising activity | [7] |
| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide (4a) | Breast Cancer Cells | 1.24 - 8.68 | [8] |
| 5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide (65) | Various | 0.0035 - 0.0319 | [8] |
Key Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of 4-methylcoumarin derivatives:
-
Hydroxylation at C7 and C8 is Crucial: The presence of two hydroxyl groups at the C7 and C8 positions of the coumarin ring generally enhances cytotoxic activity.[2]
-
Alkyl Chain Length at C3 Matters: Increasing the length of the alkyl chain at the C3 position tends to improve anticancer potency, likely due to increased lipophilicity and better cell membrane penetration.[2] The derivative with a decyl chain at C3 (compound 11) was the most potent among the 7,8-dihydroxy-4-methylcoumarin series.[1][2][3]
-
Acetoxylation Reduces Activity: Conversion of the hydroxyl groups at C7 and C8 to acetoxy groups generally leads to a decrease in cytotoxic activity.
-
Halogenation Shows Promise: The presence of bromine atoms, as seen in compound 27, can confer significant cytotoxic activity.[1][2][3]
-
Hybrid Molecules Exhibit Potent Effects: Hybrid molecules incorporating other pharmacophores, such as cinnamic acid or aryl hydrazide-hydrazones, have demonstrated potent and sometimes selective anticancer activity.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
MTT Assay for Cytotoxicity Screening
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., K562, LS180, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
4-methylcoumarin derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the 4-methylcoumarin derivatives. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and untreated cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis using Propidium Iodide Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
PI Staining: Add the PI staining solution to the cells and incubate in the dark for 15-30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Visualizing the Mechanisms and Processes
To better understand the context of this research, the following diagrams illustrate a typical experimental workflow, a key signaling pathway targeted by these compounds, and the logical relationships in their structure-activity profile.
Caption: Experimental workflow for anticancer drug screening.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methyl-6,7-methylenedioxycoumarin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the disposal of 4-Methyl-6,7-methylenedioxycoumarin, ensuring compliance and minimizing risk.
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided below. Understanding these properties is essential for safe handling and disposal.
| Property | Value |
| Physical State | Solid (Crystal - Powder)[1] |
| Color | White to Slightly Pale Yellow[1] |
| Melting Point | 181°C[1] |
| Molecular Formula | C₁₁H₈O₄[1] |
| Molecular Weight | 204.18 g/mol [2] |
Disposal Procedures
The primary methods for the disposal of this compound involve chemical incineration. Always consult local, state, and federal regulations to ensure full compliance, as waste disposal legislation may vary.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office and review local, state, and federal regulations for chemical waste disposal.
-
Material Collection:
-
For unused product, keep it in its original, tightly sealed container.
-
For spills, carefully sweep the solid material into an airtight container, taking care not to create dust.[1]
-
-
Chemical Incineration (Preferred Method):
-
It may be possible to dissolve or mix the material with a combustible solvent.
-
This solution can then be burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
-
Licensed Disposal Service:
-
Avoid Improper Disposal:
Personal Protective Equipment (PPE)
When handling this compound for disposal, it is crucial to wear appropriate personal protective equipment:
-
Respiratory Protection: A dust respirator should be worn, following local and national regulations.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Eye Protection: Safety glasses are required. A face shield may be necessary depending on the situation.[1]
-
Skin and Body Protection: Wear protective clothing and boots as needed.[1]
Accidental Release Measures
In the event of a spill:
-
Ventilate the Area: Ensure the handling area is well-ventilated.[1]
-
Contain the Spill: Prevent the dispersion of dust.[1]
-
Clean-up:
-
Decontamination: Wash the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of 4-Methyl-6,7-methylenedioxycoumarin: A Procedural Guide
This guide provides essential safety and logistical information for the handling and disposal of 4-Methyl-6,7-methylenedioxycoumarin (CAS RN: 15071-04-2), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory. All PPE should be inspected before use and worn for the entire duration of the handling process.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | Dust respirator.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | To prevent inhalation of the compound, which is a solid in crystal or powder form.[1] |
| Hand Protection | Protective gloves.[1] Nitrile rubber, polychloroprene, butyl rubber, or fluorocaoutchouc gloves are suitable.[3] | To avoid direct skin contact. |
| Eye Protection | Safety glasses with side-shields conforming to EN166.[4] A face-shield may be required depending on the situation.[1] | To protect eyes from dust particles. |
| Skin and Body Protection | Protective clothing, such as a lab coat or overalls.[1][3] Protective boots may be necessary for larger quantities or where spills are possible.[1] | To prevent contamination of personal clothing and skin. |
Step-by-Step Handling Protocol
Adherence to a strict handling protocol is crucial for the safe use of this compound.
2.1. Preparation
-
Ventilation: Ensure all handling is performed in a well-ventilated area.[1] The use of a local exhaust system is recommended, especially when generating dust or aerosols.[1]
-
PPE Inspection: Before starting, inspect all PPE for any damage or defects.
-
Emergency Equipment: Confirm that an eye wash unit and safety shower are readily accessible.[3]
2.2. Handling
-
Weighing and Transfer:
-
Dissolving:
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
General Practices:
2.3. Storage
-
Container: Keep the container tightly closed.[1]
-
Conditions: Store in a cool, dark, and dry place.[1]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Characterization
-
While this product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008, it is crucial to treat all chemical waste with caution.[1]
3.2. Disposal Procedure
-
Consult Regulations: Always consult and observe all federal, state, and local environmental regulations for chemical disposal.[1]
-
Solid Waste:
-
Chemical Inactivation/Disposal:
-
If permissible by local regulations, you may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as chemical waste.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
4.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[1] |
4.2. Spill Response
-
Minor Spills:
-
General Cleanup:
-
Wash the spill area thoroughly with soap and water.
-
Dispose of all cleanup materials as chemical waste.
-
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for exposure or spills.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
